molecular formula C15H13NO3 B4634102 N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide

N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4634102
M. Wt: 255.27 g/mol
InChI Key: OCKHXOHWDJBHDA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl substituent. This structure combines aromatic benzofuran and furan moieties, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-4-5-13-11(7-10)8-14(19-13)15(17)16-9-12-3-2-6-18-12/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHXOHWDJBHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines. One common method involves the use of furan-2-carboxylic acid chloride, which reacts with an amine under basic conditions to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzofuran derivatives, including N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. Various studies have evaluated the compound's effectiveness against different cancer cell lines. For instance, a study highlighted the synthesis and evaluation of novel benzofurancarboxamides, which were screened for anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program. The results showed promising levels of activity that warrant further optimization for drug development .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways associated with cancer cell proliferation. For example, it has been shown to inhibit the AKT signaling pathway, leading to reduced growth of cancer cells and inducing apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance its cytotoxicity against specific cancer types .

Antimicrobial Properties

Antimicrobial Activity
this compound also demonstrates potential as an antimicrobial agent. Studies have reported that benzofuran derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi. The compound's ability to inhibit bacterial enzymes or disrupt cell membrane integrity contributes to its effectiveness .

Case Studies
In one study, a series of benzofuran derivatives were synthesized and tested for their antifungal activity against Candida species. The results indicated that certain derivatives exhibited potent antifungal properties, suggesting that this compound could be further explored as a lead compound for developing new antifungal agents .

Industrial Applications

Material Science
Beyond medicinal applications, this compound may find utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex materials with specific properties, such as enhanced thermal stability and chemical resistance .

Synthetic Routes
The synthesis of this compound typically involves reactions between furan derivatives and appropriate amines under controlled conditions. This capability for modification suggests potential applications in developing tailored materials for various industrial uses .

Data Tables

Application Area Findings References
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; inhibits AKT signaling pathway
Antimicrobial ActivityBroad-spectrum activity against bacteria and fungi; effective in disrupting cell membranes
Industrial UsePotential as a building block for advanced materials; enhances thermal stability

Comparison with Similar Compounds

Structural Analogs

The compound’s structural uniqueness lies in its benzofuran-carboxamide scaffold. Comparisons with related molecules highlight key differences in ring systems, substituents, and bioactivity:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide Benzofuran 5-methyl, 2-carboxamide (furan-2-ylmethyl) C₁₅H₁₃NO₃ ~255.27 Hypothesized antibacterial/antitumor (structural analogy)
N-(2-phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide Benzofuran + benzoxazole 2-phenyl-benzoxazole, 2-carboxamide C₂₂H₁₄N₂O₃ 354.36 Unspecified (structural studies)
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphtho[2,1-b]furan 5-nitro, 1-acetylamino, 2-ethyl carboxylate C₁₉H₁₆N₂O₆ 368.34 Antibacterial activity (synthesized and tested)
Lapatinib Quinazoline 3-fluorophenylmethoxy, furan-2-yl, sulfonylethylamino C₂₉H₂₆ClFN₄O₄S 581.06 Antitumor (EGFR/HER2 inhibitor)
LMM11 1,3,4-Oxadiazole + benzamide Furan-2-yl, cyclohexyl-ethylsulfamoyl C₂₀H₂₄N₄O₅S 432.50 Antifungal (screened against Candida spp.)

Key Observations :

  • Ring Systems: The benzofuran core distinguishes the target compound from naphthofuran () and quinazoline derivatives ().
  • Substituent Effects : The 5-methyl group in the target compound may increase lipophilicity compared to nitro-substituted analogs (e.g., ), influencing membrane permeability. Conversely, nitro groups enhance electrophilicity, which can improve binding to bacterial targets but increase toxicity .
Physicochemical Properties
  • Solubility : The furan-2-ylmethyl substituent may reduce aqueous solubility compared to sulfamoyl-containing analogs like LMM11 ().
  • Metabolic Stability : The absence of strongly electron-withdrawing groups (e.g., nitro in ) could enhance metabolic stability relative to nitro-substituted compounds.

Biological Activity

N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of this compound is C15H13NO3C_{15}H_{13}NO_3. The structure features a benzofuran core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

  • In vitro Studies : A series of benzofuran derivatives were tested against Mycobacterium tuberculosis and other pathogens. Some derivatives demonstrated IC50 values as low as 3.2 μM against Mycobacterium smegmatis .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzofuran derivatives has garnered considerable attention. This compound may exhibit similar properties:

  • Cell Line Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, certain benzofuran derivatives demonstrated IC50 values in the micromolar range (less than 10 μM) against these cell lines .
CompoundCell LineIC50 (μM)
Benzofuran Derivative AA54916.4
Benzofuran Derivative BMCF-7<10

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound's structural features are believed to influence its cytotoxicity:

  • Selective Toxicity : Some studies suggest that modifications at specific positions on the benzofuran ring can enhance selectivity towards cancer cells over normal cells .

Case Studies

Several studies highlight the biological activity of benzofurans and their derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of 2-substituted benzofurans and evaluated their activity against E. coli and S. aureus. One compound exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL .
  • Anticancer Research :
    • In a study focusing on lung cancer, a derivative was shown to inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in A549 cells .
  • Cytotoxicity Evaluation :
    • Compounds were tested for their effects on non-tumor fibroblast cells compared to rapidly dividing cancer cells, revealing preferential toxicity towards cancerous cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide, and how are intermediates purified?

  • Methodological Answer : A common approach involves coupling 5-methyl-1-benzofuran-2-carboxylic acid derivatives with furan-2-ylmethylamine. For example, furan-2-carbonyl chloride can react with substituted amines under reflux in acetonitrile, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Intermediate steps may require temperature-controlled conditions (e.g., 50–80°C) and catalysts like DMAP to enhance yield . IR spectroscopy (e.g., N-H stretch at ~3310 cm⁻¹) and NMR (¹H/¹³C) are critical for verifying intermediate structures .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is the gold standard. The compound’s planarity, dihedral angles between aromatic rings, and intramolecular interactions (e.g., C-H···O) can be analyzed using ORTEP-3 for visualizing thermal ellipsoids . For example, deviations from planarity in the benzofuran-furanamide system may indicate steric strain or hydrogen-bonding effects .

Q. What spectroscopic techniques are essential for characterizing its functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends.
  • NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 2.3 ppm, furan protons at δ 6.3–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) and quaternary benzofuran carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinities to targets like kinases or GPCRs. For example, the furan-methyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues. MD simulations (AMBER/CHARMM) evaluate stability over 100-ns trajectories . Free-energy perturbation (FEP) quantifies binding energy changes upon substituent modification .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : EC₅₀/IC₅₀ values should be compared under standardized assays (e.g., MTT for cytotoxicity, fluorescence polarization for enzyme inhibition).
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) that may explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Replace the 5-methyl group with halogens (e.g., Cl, Br) to isolate electronic vs. steric effects on activity .

Q. How can reaction conditions be optimized to suppress byproducts during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to minimize side reactions (e.g., over-alkylation).
  • Inline Monitoring : Use ReactIR to track carboxamide formation in real time.
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What are the challenges in analyzing stereochemical outcomes of derivatives, and how are they addressed?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, introducing a bicyclohexanyl group (as in ) may create chiral centers requiring dynamic resolution via crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide

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